molecular formula C23H18FNO3S B5040313 (5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B5040313
M. Wt: 407.5 g/mol
InChI Key: CGJTUOIILYFPKJ-BKUYFWCQSA-N
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Description

(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione: is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a naphthalene ring, a fluorophenyl group, and a thiazolidine-2,4-dione moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-ethoxynaphthalene-1-carbaldehyde with 3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinedione derivatives with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an anti-inflammatory or anti-cancer agent. Its interactions with various biological targets are of interest for drug discovery.

Medicine: The compound’s structure is similar to other thiazolidinediones, which are known for their anti-diabetic properties. Research is ongoing to explore its potential therapeutic applications in treating metabolic disorders.

Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic pathways. Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness: The unique structural features of (5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione, such as the presence of the ethoxynaphthalene and fluorophenyl groups, may confer distinct biological activities compared to other thiazolidinediones. These structural differences could result in variations in potency, selectivity, and safety profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S/c1-2-28-20-12-9-16-5-3-4-6-18(16)19(20)13-21-22(26)25(23(27)29-21)14-15-7-10-17(24)11-8-15/h3-13H,2,14H2,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJTUOIILYFPKJ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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